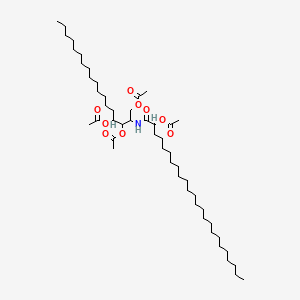

2-2'-(Hydroxytetracosanoylamino)-octadecane-1,3,4-triol tetraacetate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

[3,4-diacetyloxy-2-(2-acetyloxytetracosanoylamino)octadecyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H93NO9/c1-7-9-11-13-15-17-19-21-22-23-24-25-26-27-28-30-32-34-36-38-40-48(59-44(5)54)50(56)51-46(41-57-42(3)52)49(60-45(6)55)47(58-43(4)53)39-37-35-33-31-29-20-18-16-14-12-10-8-2/h46-49H,7-41H2,1-6H3,(H,51,56) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHCVTRLLENFCDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(COC(=O)C)C(C(CCCCCCCCCCCCCC)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H93NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

852.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"2-2'-(Hydroxytetracosanoylamino)-octadecane-1,3,4-triol tetraacetate" CAS number 340702-68-3

Despite a comprehensive search for the compound "2-2'-(Hydroxytetracosanoylamino)-octadecane-1,3,4-triol tetraacetate" with CAS number 340702-68-3, a detailed technical guide or whitepaper as requested cannot be generated at this time. The available information is limited to product listings from commercial suppliers, which provide basic chemical properties but lack the in-depth experimental and biological data required for a scientific audience.

Chemical Identity:

-

Compound Name: this compound

-

CAS Number: 340702-68-3

-

Molecular Formula: C₅₀H₉₃NO₉[1]

-

Molecular Weight: Approximately 852.27 g/mol [1]

-

Classification: Cerebroside[1]

Origin:

-

This compound is reported to be isolated from the plant Phyllanthus emblica, also known as the Indian gooseberry.[1]

Limitations: A thorough literature search did not yield the original research publication that details the isolation, characterization, and biological evaluation of this specific cerebroside. Commercial suppliers, such as MedChemExpress, indicate that the compound is isolated from Phyllanthus emblica and often allude to a scientific reference, but the specific citation is not publicly available in the product documentation.

Consequently, the core requirements of the request, including:

-

Quantitative Data Tables: No quantitative data on biological activity (e.g., IC₅₀, EC₅₀ values), pharmacological parameters, or other measurable properties could be found.

-

Detailed Experimental Protocols: Methodologies for the isolation, synthesis, purification, characterization, or biological assays of this compound are not available in the public domain.

-

Signaling Pathways and Visualizations: Without any information on the compound's biological activity or mechanism of action, no signaling pathways can be described or visualized.

While extensive research exists on other phytochemicals from Phyllanthus emblica, such as tannins, flavonoids, and polysaccharides, and their various biological activities, this body of literature does not specifically address the cerebroside "this compound".

To fulfill the request for an in-depth technical guide, the primary research article that first described this compound is essential. Without access to this source, a comprehensive and scientifically detailed document cannot be produced.

References

An In-Depth Technical Guide on 2-2'-(Hydroxytetracosanoylamino)-octadecane-1,3,4-triol tetraacetate: A Cerebroside from Phyllanthus emblica

For Researchers, Scientists, and Drug Development Professionals

Abstract

"2-2'-(Hydroxytetracosanoylamino)-octadecane-1,3,4-triol tetraacetate" is a cerebroside that has been identified and isolated from Phyllanthus emblica, a plant with a long history of use in traditional medicine. While extensive research has documented the diverse pharmacological activities of Phyllanthus emblica extracts, including anti-inflammatory, antioxidant, and neuroprotective effects, specific biological data and mechanistic studies on this particular cerebroside are currently limited in publicly available scientific literature. This guide provides a comprehensive overview of the known information on this molecule, its botanical source, and the general biological roles of cerebrosides. Furthermore, it outlines potential signaling pathways that compounds from Phyllanthus emblica are known to modulate and provides generalized experimental protocols for the isolation and bioactivity screening of such natural products.

Molecular Profile

This compound is a complex lipid belonging to the cerebroside class of glycosphingolipids. Cerebrosides are characterized by a ceramide (a sphingosine linked to a fatty acid) backbone with a single sugar moiety attached at the 1-hydroxyl position. The tetraacetate form suggests that the hydroxyl groups of the parent triol have been acetylated.

Physicochemical Properties

Quantitative data for this specific molecule is scarce. The following table summarizes available information from chemical suppliers.[1][2][3][4]

| Property | Value | Source |

| CAS Number | 340702-68-3 | [2][3][4] |

| Molecular Formula | C₅₀H₉₃NO₉ | [1][2][4] |

| Molecular Weight | 852.27 g/mol | [4] |

| Appearance | White solid/powder | [1][2] |

| Solubility | Soluble in organic solvents (e.g., chloroform, dichloromethane, DMSO, acetone, ethyl acetate); slightly soluble in water. | [1][3] |

| Melting Point | 110-120 °C | [1] |

| Purity | Typically >95% (as supplied commercially for research) | [2] |

| Identification Methods | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | [2] |

Botanical Source: Phyllanthus emblica

Phyllanthus emblica, commonly known as Indian gooseberry or amla, is a fruit-bearing plant widely used in traditional medicine systems, particularly in Ayurveda.[5] The plant is a rich source of various bioactive compounds, including tannins, flavonoids, phenolic acids, and polysaccharides, which contribute to its wide range of reported pharmacological activities.[5][6]

The key therapeutic applications of P. emblica extracts that have been investigated include:

-

Anti-inflammatory activity : Extracts have been shown to inhibit key inflammatory mediators.[5]

-

Antioxidant activity : The high content of phenolic compounds contributes to potent free radical scavenging.[6]

-

Neuroprotective effects : Studies suggest a protective role against oxidative stress-induced neuronal damage.[7][8]

-

Hypolipidemic effects : The plant has been investigated for its potential to modulate lipid metabolism.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound have not been elucidated, the known anti-inflammatory effects of Phyllanthus emblica extracts provide a basis for hypothesizing potential mechanisms. A central pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade. Many natural products exert their anti-inflammatory effects by inhibiting this pathway.

Hypothetical Anti-Inflammatory Signaling Pathway

The following diagram illustrates the NF-κB signaling pathway, a likely target for anti-inflammatory compounds isolated from Phyllanthus emblica.

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, this section provides a generalized workflow for the isolation and in vitro anti-inflammatory screening of cerebrosides from plant material, based on established methodologies.

General Workflow for Isolation and Characterization

The following diagram outlines a typical workflow for the isolation and characterization of cerebrosides from a plant source like Phyllanthus emblica.

Protocol for Isolation of Cerebrosides from Plant Material

This protocol is a generalized procedure and may require optimization for Phyllanthus emblica.

-

Extraction :

-

Dried and powdered plant material is extracted with a mixture of chloroform and methanol (e.g., 2:1 v/v) at room temperature with agitation.

-

The mixture is filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning :

-

The crude extract is partitioned between a non-polar solvent (e.g., hexane) and a polar solvent (e.g., 90% methanol) to remove non-polar lipids.

-

The polar layer containing the glycolipids is collected and the solvent is evaporated.

-

-

Column Chromatography :

-

The resulting extract is subjected to silica gel column chromatography.

-

The column is eluted with a gradient of chloroform and methanol.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) for the presence of cerebrosides.

-

-

Purification :

-

Fractions containing the target compounds are pooled and further purified by preparative High-Performance Liquid Chromatography (HPLC) on a silica or reversed-phase column.

-

-

Structure Elucidation :

-

The structure of the purified compound is determined using spectroscopic methods, primarily 1D and 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) and High-Resolution Mass Spectrometry (HR-MS).

-

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in Macrophages

This is a common assay to screen for the anti-inflammatory potential of natural products.

-

Cell Culture :

-

RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

-

-

Cell Viability Assay :

-

Prior to the anti-inflammatory assay, the cytotoxicity of the test compound is evaluated using an MTT assay to determine the non-toxic concentration range.

-

-

NO Inhibition Assay :

-

RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are pre-treated with various non-toxic concentrations of the test compound for 1-2 hours.

-

Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL).

-

After 24 hours of incubation, the supernatant is collected.

-

The amount of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent.

-

The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control.

-

Conclusion and Future Directions

This compound is a structurally defined cerebroside from Phyllanthus emblica. While the parent plant is well-studied for its medicinal properties, this specific compound remains largely uncharacterized in terms of its biological activity. The general roles of cerebrosides in cellular processes and the known anti-inflammatory and neuroprotective effects of P. emblica extracts suggest that this molecule could be a promising candidate for further investigation.

Future research should focus on:

-

Isolation and large-scale purification of this cerebroside from P. emblica.

-

Comprehensive biological screening to determine its effects on various cellular targets, particularly in the context of inflammation and neurodegeneration.

-

Mechanistic studies to identify the specific signaling pathways and molecular targets modulated by this compound.

-

In vivo studies to evaluate its efficacy and safety in animal models of disease.

Such studies are crucial to unlock the potential therapeutic value of this and other cerebrosides from medicinal plants.

References

- 1. chembk.com [chembk.com]

- 2. CAS 340702-68-3 | 2-(2'-Hydroxytetracosanoylamino)-octadecane-1,3,4-triol tetraacetate [phytopurify.com]

- 3. 2-(2'-HydroxytetracosanoylaMino)-octadecane-1,3,4-triol tetraacetate | 340702-68-3 [amp.chemicalbook.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Phyllanthus emblica: a comprehensive review of its phytochemical composition and pharmacological properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Phyllanthus emblica: a comprehensive review of its phytochemical composition and pharmacological properties [frontiersin.org]

- 7. Antioxidant, Anti-Inflammatory Activities, and Neuroprotective Behaviors of Phyllanthus emblica L. Fruit Extracts | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-2'-(Hydroxytetracosanoylamino)-octadecane-1,3,4-triol tetraacetate and Related Cerebrosides

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-2'-(Hydroxytetracosanoylamino)-octadecane-1,3,4-triol tetraacetate, a cerebroside identified from Phyllanthus emblica. Due to the limited publicly available data on this specific compound, this guide has been expanded to include detailed information on the broader class of cerebrosides, utilizing data from closely related and well-characterized analogues to illustrate key concepts in their isolation, characterization, and biological significance. This document covers nomenclature, physicochemical properties, general experimental protocols for isolation and structural elucidation, and discusses their involvement in cellular signaling pathways.

Introduction to this compound

This compound is a lipid molecule belonging to the cerebroside class of glycosphingolipids. It has been reported as a constituent of the medicinal plant Phyllanthus emblica, also known as the Indian gooseberry.[1] Cerebrosides are characterized by a ceramide backbone (composed of a sphingoid base and a fatty acid) linked to a single sugar moiety at the 1-hydroxyl position. The tetraacetate form suggests that the hydroxyl groups of the parent triol have been acetylated.

Synonyms and Alternative Names

To facilitate comprehensive literature searches and cross-referencing, a list of known synonyms and alternative names is provided below:

| Type | Name |

| Systematic Name | (2R)-2-(Acetyloxy)-N-[(1S,2S,3R)-2,3-bis(acetyloxy)-1-[(acetyloxy)methyl]heptadecyl]tetracosanamide |

| Alternative Name | Tetracosanamide, 2-(acetyloxy)-N-[(1S,2S,3R)-2,3-bis(acetyloxy)-1-[(acetyloxy)methyl]heptadecyl]-, (2R)- |

| Common Name | 2-(2'-HydroxytetracosanoylaMino)-octadecane-1,3,4-triol tetraacetate |

| Compound Class | Cerebroside |

Physicochemical Properties

The fundamental properties of this molecule are summarized in the table below.

| Property | Value |

| CAS Number | 340702-68-3 |

| Molecular Formula | C₅₀H₉₃NO₉ |

| Molecular Weight | 852.27 g/mol |

| Appearance | Typically a white powder[2] |

| Solubility | Soluble in organic solvents like alcohols and ketones; slightly soluble in water.[2] |

| Melting Point | 110-120 °C[2] |

Experimental Protocols

Detailed experimental data for the specific title compound is scarce in peer-reviewed literature. Therefore, this section provides generalized yet detailed protocols for the isolation and characterization of cerebrosides from natural sources, based on established methodologies for similar compounds.

Isolation and Purification of Cerebrosides from Phyllanthus emblica (General Protocol)

Objective: To isolate and purify cerebrosides from the plant material.

Workflow:

Caption: General workflow for the isolation and purification of cerebrosides.

Methodology:

-

Plant Material Preparation: Dried and powdered leaves, fruits, or roots of Phyllanthus emblica are used as the starting material.

-

Extraction: The powdered material is subjected to exhaustive extraction with a polar solvent system, typically a mixture of chloroform and methanol (e.g., 2:1 v/v), at room temperature. The resulting extract is filtered and concentrated under reduced pressure.

-

Solvent Partitioning: The crude extract is partitioned between a non-polar solvent (e.g., n-hexane) and an aqueous polar solvent (e.g., 90% methanol) to remove non-polar lipids. The polar layer containing the glycolipids is collected and concentrated.

-

Silica Gel Column Chromatography: The concentrated polar fraction is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of increasing polarity, typically starting with chloroform and gradually increasing the proportion of methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC) for the presence of cerebrosides (visualized using a suitable staining agent like iodine vapor or sulfuric acid charring).

-

Sephadex LH-20 Chromatography: Fractions enriched with cerebrosides are pooled and further purified using a Sephadex LH-20 column with a suitable solvent system (e.g., chloroform/methanol 1:1 v/v) to remove smaller impurities.

-

Purity Assessment: The purity of the isolated cerebroside is assessed by High-Performance Liquid Chromatography (HPLC).

Structural Elucidation

The structure of the isolated cerebroside is determined using a combination of spectroscopic techniques.

Workflow:

Caption: Workflow for the structural elucidation of a cerebroside.

Methodology:

-

Mass Spectrometry (MS): Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) mass spectrometry is used to determine the molecular weight of the compound. Fragmentation patterns can provide information about the fatty acid chain length and the sphingoid base.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and types of protons, including those on the sugar moiety, the sphingoid base, and the fatty acid chain.

-

¹³C NMR: Indicates the number of unique carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assignment of the structure, including the stereochemistry.

-

-

Infrared (IR) Spectroscopy: Reveals the presence of key functional groups such as hydroxyl (-OH), amide (-NH-C=O), and alkyl (C-H) groups.

Signaling Pathways Involving Cerebrosides

Cerebrosides are not merely structural components of cell membranes but are also involved in various signaling pathways.

Cerebroside Biosynthesis and Role in Downstream Signaling

Cerebrosides are synthesized in the endoplasmic reticulum and Golgi apparatus. They can be further glycosylated to form more complex glycosphingolipids like gangliosides.

Caption: Simplified cerebroside biosynthesis and its link to signaling.

Cerebrosides, along with other sphingolipids, are enriched in lipid rafts, which are specialized microdomains in the plasma membrane. Within these rafts, they can modulate the activity of transmembrane receptors and signaling proteins, thereby influencing cellular processes such as cell adhesion, proliferation, and differentiation.

Quantitative Data

As specific quantitative biological data for this compound is not available, the following table presents representative data for the biological activity of other cerebrosides to illustrate the potential therapeutic applications.

| Cerebroside Source/Type | Biological Activity | Assay System | Quantitative Measurement (e.g., IC₅₀) |

| Triticum aestivum (Wheat) | Neurite outgrowth promotion | PC12 cell line | - |

| Marine Sponge | Antitumor activity | Human cancer cell lines | Varies with cell line and compound |

| Ganoderma lucidum (Mushroom) | Immunomodulatory effects | Murine splenocyte proliferation | - |

| Momordica charantia (Bitter Melon) | α-Glucosidase inhibition | In vitro enzyme assay | Varies with specific cerebroside |

Conclusion

This compound represents a member of the vast and structurally diverse class of cerebrosides with potential biological activities stemming from its natural source, Phyllanthus emblica. While detailed research on this specific molecule is needed to fully elucidate its therapeutic potential, the established methodologies for the isolation, characterization, and biological evaluation of related cerebrosides provide a clear roadmap for future investigations. The involvement of cerebrosides in crucial cellular signaling pathways underscores their importance as potential targets for drug development. Further studies are warranted to explore the specific biological functions of this and other cerebrosides from medicinal plants.

References

"2-2'-(Hydroxytetracosanoylamino)-octadecane-1,3,4-triol tetraacetate" physical and chemical properties

This technical guide provides a comprehensive overview of the known physical and chemical properties of the cerebroside derivative, 2-2'-(Hydroxytetracosanoylamino)-octadecane-1,3,4-triol tetraacetate. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. Due to the limited availability of detailed experimental data in publicly accessible literature, this guide summarizes the existing information and presents plausible experimental approaches based on related compounds.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 340702-68-3 | [1][2][3] |

| Molecular Formula | C₅₀H₉₃NO₉ | [1][2] |

| Molecular Weight | 852.27 g/mol (also reported as 852.3 g/mol ) | [1][2] |

| Appearance | White solid/powder | [4][5] |

| Melting Point | 110-120 °C | [4] |

| Solubility | Soluble in organic solvents (e.g., alcohols, ketones); slightly soluble in water. | [4] |

| Purity | 95%~99% (as commercially available) | [5] |

| Identification Methods | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | [5] |

| Analysis Methods | High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) or/and Evaporative Light Scattering Detection (HPLC-ELSD) | [5] |

Potential Applications

This compound is a derivative of a cerebroside, a class of glycosphingolipids that are important components of cell membranes. While specific biological activities of the tetraacetate form are not extensively documented, related compounds and its classification suggest potential applications in the following areas:

-

Drug Delivery: Its amphiphilic nature makes it a candidate for use as a drug carrier in pharmaceutical formulations.[4]

-

Cosmetics: It may be used as a moisturizing and antioxidant ingredient in cosmetic products.[4]

The parent, non-acetylated compound, (2S,3S,4R,2'R)-2-(2'-hydroxytetracosanoylamino)-octadecane-1,3,4-triol, has been shown to exhibit inhibitory activity against phospholipase A2 (PLA2). This suggests that the broader family of these compounds may have anti-inflammatory potential. However, it is important to note that the tetraacetate derivative has not been fully validated for medical applications and is primarily intended for research use only.[2]

Experimental Protocols

Proposed Synthetic Pathway

The synthesis of this complex molecule would likely involve a multi-step process, starting from a suitable chiral precursor to build the phytosphingosine backbone, followed by N-acylation and final acetylation. A potential, though unverified, synthetic route is outlined below.

Step 1: Synthesis of the Phytosphingosine Backbone

A stereocontrolled synthesis of a protected d-ribo-phytosphingosine derivative would be the initial phase. This can be achieved through various methods reported in the literature, often starting from chiral synthons like protected sugars or amino acids. A general approach might involve an asymmetric dihydroxylation of an unsaturated ester, conversion to a cyclic sulfate, and subsequent regioselective azidation to introduce the amino group with the correct stereochemistry.[6][7]

Step 2: N-Acylation

The protected phytosphingosine backbone would then be N-acylated with 2-hydroxytetracosanoic acid. This reaction typically involves the activation of the carboxylic acid (e.g., as an acid chloride or using coupling reagents like DCC/DMAP) and its reaction with the free amino group of the phytosphingosine derivative.

Step 3: Tetra-acetylation

The final step would be the acetylation of the four hydroxyl groups. This is a standard transformation that can be achieved using acetic anhydride in the presence of a base like pyridine or triethylamine, often with a catalyst such as 4-dimethylaminopyridine (DMAP).[8]

Purification: Each step would require purification, typically by column chromatography on silica gel.

Proposed Isolation from Phyllanthus emblica

The compound has been reported to be isolated from the herbs of Phyllanthus emblica.[2] A general procedure for the extraction and isolation of cerebrosides from plant material is as follows:

1. Extraction:

-

The dried and powdered plant material (e.g., leaves or aerial parts) is subjected to solvent extraction. A common method is maceration or Soxhlet extraction with a polar solvent system, such as a mixture of ethanol and water (e.g., 80% ethanol).[9]

-

The crude extract is obtained by removing the solvent under reduced pressure.

2. Partitioning:

-

The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Cerebrosides are expected to be found in the more polar fractions (e.g., ethyl acetate or n-butanol).

3. Chromatographic Purification:

-

The cerebroside-containing fraction is subjected to multiple steps of column chromatography.

-

Silica Gel Chromatography: An initial separation on a silica gel column using a gradient of solvents (e.g., chloroform-methanol or hexane-ethyl acetate) is a common first step.

-

Sephadex LH-20 Chromatography: Further purification can be achieved using size-exclusion chromatography on Sephadex LH-20 with a solvent such as methanol to remove smaller molecules.

-

Preparative HPLC: Final purification to obtain the pure compound is often performed using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and solvent system.

-

4. Structure Elucidation:

-

The structure of the isolated compound is confirmed using spectroscopic methods, primarily Mass Spectrometry (for molecular weight determination) and 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (for detailed structural analysis).[5]

Visualizations

Proposed Synthetic Pathway Diagram

References

- 1. This compound|340702-68-3|COA [dcchemicals.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. 2-(2'-HydroxytetracosanoylaMino)-octadecane-1,3,4-triol tetraacetate | 340702-68-3 [amp.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. CAS 340702-68-3 | 2-(2'-Hydroxytetracosanoylamino)-octadecane-1,3,4-triol tetraacetate [phytopurify.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A stereocontrolled, efficient synthetic route to bioactive sphingolipids: synthesis of phytosphingosine and phytoceramides from unsaturated ester precursors via cyclic sulfate intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Unraveling the Bioactivity of 2-2'-(Hydroxytetracosanoylamino)-octadecane-1,3,4-triol tetraacetate: A Mechanistic Exploration Based on its Sphingolipid Core

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence detailing the specific mechanism of action for 2-2'-(Hydroxytetracosanoylamino)-octadecane-1,3,4-triol tetraacetate is not extensively available in current public literature. This guide provides a comprehensive overview of the well-established mechanisms of its core structural class, ceramides and other bioactive sphingolipids. The tetraacetate esterification of the parent molecule may alter its solubility, cell permeability, and metabolic processing, potentially modifying its biological activity as a pro-drug or a unique bioactive entity. All subsequent information should be interpreted as a predictive framework for its potential biological activities.

Introduction

This compound is classified as a cerebroside, a type of glycosphingolipid.[1][2][3] Its core structure is a ceramide, which is composed of a sphingoid base (octadecane-1,3,4-triol) and a fatty acid (hydroxytetracosanoic acid). Ceramides are not merely structural components of cell membranes; they are pivotal signaling molecules involved in a myriad of cellular processes.[4][5][6] The acetylation of the hydroxyl groups in this compound may enhance its lipophilicity and ability to cross cell membranes, where it could be deacetylated by intracellular esterases to release the active parent compound. This guide will delve into the established signaling pathways and cellular functions of ceramides, providing a robust foundation for investigating the specific mechanism of action of this compound.

Core Signaling Pathways of Ceramides

Ceramides are central hubs in sphingolipid metabolism and signaling, regulating critical cellular decisions such as apoptosis, cell cycle arrest, and inflammation.[7][8] They can be generated through two primary pathways: de novo synthesis in the endoplasmic reticulum and Golgi, or through the hydrolysis of sphingomyelin at the cell membrane by sphingomyelinases.[4][9] Once generated, ceramides can exert their effects by modulating the activity of various downstream effector proteins.

Key Ceramide-Mediated Signaling Cascades:

-

Induction of Apoptosis: Elevated ceramide levels are a well-established trigger for programmed cell death.[7] Ceramides can activate protein phosphatases, such as Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A).[10][11] This activation can lead to the dephosphorylation and inactivation of pro-survival proteins like Akt/PKB and the dephosphorylation and activation of pro-apoptotic proteins of the Bcl-2 family.[9] Furthermore, ceramides can directly activate components of the mitogen-activated protein kinase (MAPK) pathways, specifically the c-Jun N-terminal kinase (JNK) cascade, which promotes apoptosis.[7][9]

-

Cell Cycle Arrest: Ceramides can induce cell cycle arrest at various checkpoints, thereby inhibiting cellular proliferation. This is often achieved through the activation of protein phosphatases that can dephosphorylate and inactivate key cell cycle regulators.

-

Inflammatory Responses: Ceramides are implicated in mediating inflammatory signaling.[7] They can activate pro-inflammatory signaling cascades, including the NF-κB and MAPK pathways, leading to the production of inflammatory cytokines.[7]

-

Insulin Signaling: In metabolic tissues, an accumulation of ceramides has been linked to insulin resistance.[4] Ceramides can disrupt insulin signaling by activating PP2A and protein kinase C ζ (PKCζ), which in turn can inhibit Akt, a crucial kinase in the insulin signaling pathway, thereby impairing glucose uptake.[4]

Data Presentation

Table 1: Key Protein Targets of Ceramide Signaling

| Target Protein | Effect of Ceramide Interaction | Downstream Cellular Consequence | References |

| Protein Phosphatase 2A (PP2A) | Activation | Dephosphorylation and inactivation of pro-survival kinases (e.g., Akt), leading to apoptosis and disruption of insulin signaling. | [4][10][11] |

| Protein Phosphatase 1 (PP1) | Activation | Dephosphorylation of Bcl-2 family proteins, promoting apoptosis. | [10][11] |

| c-Jun N-terminal Kinase (JNK) | Activation | Phosphorylation of transcription factors (e.g., c-Jun) leading to the expression of pro-apoptotic genes. | [7][9] |

| Protein Kinase C ζ (PKCζ) | Activation | Contributes to the inhibition of insulin signaling. | [4] |

| Akt/Protein Kinase B (PKB) | Inhibition (indirect) | Suppression of cell survival and proliferation signals. | [9][11] |

| Caspases | Activation | Execution of the apoptotic program through cleavage of cellular substrates. | [7][9] |

Experimental Protocols

Protocol 1: In Vitro Ceramide-Induced Apoptosis Assay

Objective: To determine the pro-apoptotic activity of this compound in a cancer cell line.

Methodology:

-

Cell Culture: Culture a relevant cancer cell line (e.g., HeLa, Jurkat) in appropriate media until they reach 70-80% confluency.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for different time points (e.g., 12, 24, 48 hours). A vehicle control (e.g., DMSO) should be included.

-

Apoptosis Detection:

-

Annexin V/Propidium Iodide (PI) Staining: Harvest the cells and stain with FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Analyze the stained cells using flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.

-

Caspase Activity Assay: Lyse the treated cells and measure the activity of caspase-3 and/or caspase-7 using a colorimetric or fluorometric substrate-based assay.

-

-

Data Analysis: Calculate the percentage of apoptotic cells and the fold-change in caspase activity for each treatment condition compared to the vehicle control.

Protocol 2: Western Blot Analysis of Ceramide-Induced Signaling Pathway Modulation

Objective: To investigate the effect of this compound on key proteins in the ceramide signaling pathway.

Methodology:

-

Cell Treatment and Lysis: Treat cells as described in Protocol 1. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against key signaling proteins (e.g., phospho-Akt, total Akt, phospho-JNK, total JNK, cleaved caspase-3, and a loading control like β-actin or GAPDH).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression and phosphorylation status.

Mandatory Visualizations

Caption: Ceramide-mediated apoptosis signaling pathway.

Caption: Ceramide's inhibitory effect on insulin signaling.

References

- 1. This compound | Flexbio System [flexbiosys.com]

- 2. CAS 340702-68-3 | 2-(2'-Hydroxytetracosanoylamino)-octadecane-1,3,4-triol tetraacetate [phytopurify.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]

- 5. Diverse Biological Functions of Sphingolipids in the CNS: Ceramide and Sphingosine Regulate Myelination in Developing Brain but Stimulate Demyelination during Pathogenesis of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ceramide Metabolism and Its Impact on Health - Creative Proteomics [creative-proteomics.com]

- 8. portlandpress.com [portlandpress.com]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Biological Frontier of Synthetic Cerebrosides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted biological activities of synthetic cerebrosides, a class of glycosphingolipids demonstrating significant potential in therapeutic applications. From their intricate synthesis to their profound impact on cellular signaling, this document provides a comprehensive overview for researchers and drug development professionals. We delve into their immunomodulatory and anti-tumor properties, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.

Introduction to Cerebrosides

Cerebrosides are vital components of cell membranes, particularly abundant in the nervous system.[1] They consist of a ceramide backbone linked to a single sugar residue, typically galactose (galactocerebrosides) or glucose (glucocerebrosides).[1] The structure of these molecules, including the nature of the fatty acid and sphingoid base, dictates their biological function.[2] Synthetic cerebrosides and their analogues have emerged as powerful tools to probe and modulate various physiological and pathological processes.

Immunomodulatory Activity of Synthetic Cerebrosides

A significant area of research focuses on the potent immunomodulatory effects of synthetic cerebrosides, particularly α-galactosylceramide (α-GalCer) and its analogues. These molecules are recognized by CD1d-restricted invariant Natural Killer T (iNKT) cells, a unique subset of T lymphocytes that bridge the innate and adaptive immune systems.[3][4]

Activation of iNKT Cells and Cytokine Release

Upon recognition of α-GalCer presented by the CD1d molecule on antigen-presenting cells (APCs), iNKT cells are rapidly activated and release a plethora of cytokines, including both T-helper 1 (Th1) type (e.g., IFN-γ) and Th2-type (e.g., IL-4) cytokines.[3][4] This dual response allows for a broad range of immunomodulatory effects, from anti-tumor immunity to the suppression of autoimmune diseases. The specific cytokine profile can be tuned by modifying the structure of the synthetic cerebroside.[3]

Table 1: In Vivo Cytokine Production Induced by Synthetic α-GalCer Analogs in Mice

| Compound | Dose (µ g/mouse ) | Time Point (hours) | IFN-γ (pg/mL) | IL-4 (pg/mL) | Reference |

| α-GalCer | 2 | 12 | ~4000 | ~2000 | [5] |

| C-6 Modified Analog 1 | 2 | 12 | ~3500 | ~1800 | [5] |

| C-6 Modified Analog 2 | 2 | 12 | ~3800 | ~2100 | [5] |

| C-6 Modified Analog 3 | 2 | 12 | ~4200 | ~2200 | [5] |

Data are presented as mean values. Please refer to the original publication for statistical details.

Signaling Pathway of iNKT Cell Activation

The interaction between the α-GalCer-CD1d complex and the iNKT cell receptor (TCR) initiates a downstream signaling cascade leading to cytokine production.

Anti-Tumor Activity of Synthetic Cerebrosides

Synthetic cerebrosides have demonstrated promising anti-tumor activities both in vitro and in vivo.[2] These effects are mediated through various mechanisms, including direct cytotoxicity and the stimulation of anti-tumor immune responses.

In Vitro and In Vivo Anti-Tumor Efficacy

Studies have shown that synthetic cerebrosides can inhibit the proliferation of cancer cells and reduce tumor growth in animal models. For instance, cerebrosides derived from marine organisms have been shown to induce apoptosis in sarcoma S180 cells and reduce tumor weight in mice.[2] Furthermore, α-GalCer and its analogs have been investigated for their ability to enhance anti-tumor immunity by activating iNKT cells.[6][7]

Table 2: Anti-Tumor Activity of Cerebrosides against Sarcoma 180 (S180) Tumors in Mice

| Treatment (50 mg/kg BW) | Tumor Weight Reduction (%) | Increase in Lifespan (%) | Reference |

| Acaudina molpadioides cerebrosides (AMC) | 45.24 | 55.28 | [2] |

| Asterias amurensis cerebrosides (AAC) | 35.71 | 35.77 | [2] |

BW: Body Weight. Data are in comparison to a control group.

Table 3: In Vitro Cytotoxicity of Synthetic Ceramide Analogues against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| B13 | PC-3 (Prostate) | 79.3 | [8] |

| B13 | HL-60 (Leukemia) | 33.6 | [8] |

| Compound 15 | PC-3 (Prostate) | 29.2 | [8] |

| Compound 15 | HL-60 (Leukemia) | 20.7 | [8] |

| Dihydroquinoline 11 | T47D (Breast) | 2.20 | [9] |

| Dihydroquinoline 11 | MCF-7 (Breast) | 3.03 | [9] |

| Dihydroquinoline 11 | MDA-MB-231 (Breast) | 11.90 | [9] |

| Coumarin Sulfonamide 78a | MCF-7 (Breast) | 10.95 | [9] |

| Coumarin Sulfonamide 78b | MCF-7 (Breast) | 10.62 | [9] |

IC50: The half maximal inhibitory concentration.

Induction of Apoptosis

One of the key mechanisms underlying the anti-tumor activity of certain cerebrosides is the induction of apoptosis, or programmed cell death. This process is often mediated by the intrinsic mitochondrial pathway, which involves the Bcl-2 family of proteins and caspases.[2][10]

Synthetic cerebrosides can modulate the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade, culminating in cell death.[2][10][11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of α-Galactosylceramide and its C-6 Modified Analogs

The synthesis of α-GalCer and its analogs often presents challenges, particularly in achieving the desired α-1,2-cis-glycosidic bond.[2] A common strategy involves the use of a galactosyl donor with a non-participating group at the C-2 position to favor the formation of the α-anomer.

Experimental Workflow for α-GalCer Synthesis:

Detailed Protocol: A detailed synthetic procedure can be found in the work by Li et al. (2022), which describes the use of a bulky 4,6-O-di-tert-butylsilylene (DTBS) galactosyl donor for α-selective glycosylation.[2][3]

In Vitro NKT Cell Activation Assay

This assay measures the activation of iNKT cells by synthetic cerebrosides, typically by quantifying cytokine production.[12]

Protocol:

-

Cell Culture: Co-culture antigen-presenting cells (APCs), such as dendritic cells, with an iNKT cell hybridoma or primary iNKT cells.

-

Antigen Loading: Add varying concentrations of the synthetic cerebroside to the co-culture and incubate to allow for uptake and presentation by APCs.

-

Incubation: Incubate the cells for 24-72 hours to allow for iNKT cell activation and cytokine secretion.

-

Cytokine Quantification: Collect the cell culture supernatant and measure the concentration of cytokines (e.g., IFN-γ, IL-4) using an Enzyme-Linked Immunosorbent Assay (ELISA).[13][14]

In Vitro Cytotoxicity (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthetic cerebroside for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Caspase Activity Assay

This assay quantifies the activity of caspases, key executioners of apoptosis.

Protocol:

-

Cell Lysis: Lyse cells treated with the synthetic cerebroside to release cellular contents, including caspases.[8]

-

Substrate Addition: Add a caspase-specific substrate that is conjugated to a colorimetric or fluorometric reporter molecule.[15][16]

-

Incubation: Incubate the lysate with the substrate. Activated caspases will cleave the substrate, releasing the reporter molecule.

-

Detection: Measure the signal from the released reporter using a spectrophotometer or fluorometer. The signal intensity is proportional to the caspase activity.[8][15][16][17]

Isolation and Purification of Cerebrosides

The isolation of cerebrosides from natural sources or synthetic reaction mixtures typically involves chromatographic techniques.

Protocol:

-

Lipid Extraction: Extract the total lipids from the source material using a solvent system such as chloroform:methanol.

-

Alkaline Methanolysis: Treat the lipid extract with a mild base to cleave ester-linked glycerolipids, simplifying the mixture.

-

Silica Gel Chromatography: Apply the treated extract to a silica gel column and elute with a gradient of solvents (e.g., chloroform:methanol) to separate the cerebrosides from other lipids based on polarity.

-

Purity Analysis: Assess the purity of the isolated cerebrosides using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Conclusion

Synthetic cerebrosides represent a promising class of molecules with diverse and potent biological activities. Their ability to modulate the immune system and induce cancer cell death highlights their therapeutic potential. The continued development of novel synthetic analogs and a deeper understanding of their mechanisms of action will be crucial for translating these findings into clinical applications. This guide provides a foundational resource for researchers dedicated to advancing the field of synthetic cerebroside biology and drug discovery.

References

- 1. Presentation of α-galactosylceramide by murine CD1d to natural killer T cells is facilitated by plasma membrane glycolipid rafts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Efficient synthesis of α-galactosylceramide and its C-6 modified analogs [frontiersin.org]

- 3. Efficient synthesis of α-galactosylceramide and its C-6 modified analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic glycolipid activators of natural killer T cells as immunotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of iNOS activity enhances the anti-tumor effects of alpha-galactosylceramide in established murine cancer model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tumor-Localized Administration of α-GalCer to Recruit Invariant Natural Killer T Cells and Enhance Their Antitumor Activity against Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mpbio.com [mpbio.com]

- 9. mdpi.com [mdpi.com]

- 10. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. NKT Hybridoma Cell Stimulation Assays to Evaluate Glycolipid Specificity and Processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cytokine Elisa [bdbiosciences.com]

- 14. researchgate.net [researchgate.net]

- 15. Redirecting [linkinghub.elsevier.com]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. media.cellsignal.com [media.cellsignal.com]

An In-depth Technical Guide on the Putative Role of 2-2'-(Hydroxytetracosanoylamino)-octadecane-1,3,4-triol tetraacetate in Cell Signaling

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "2-2'-(Hydroxytetracosanoylamino)-octadecane-1,3,4-triol tetraacetate" is a putative synthetic derivative of a known N-acylphytosphingosine. As of this writing, no direct research has been published on this specific tetraacetate derivative. This guide, therefore, extrapolates its potential role in cell signaling based on the well-documented functions of its parent ceramide structure and other synthetic sphingolipid analogs.

Introduction to the Compound and the Ceramide Family

The core structure, 2-2'-(Hydroxytetracosanoylamino)-octadecane-1,3,4-triol, is a type of ceramide, specifically an N-acylphytosphingosine.[1] Ceramides are a class of waxy lipid molecules composed of a sphingosine backbone linked to a fatty acid via an amide bond.[2][3] They are integral structural components of eukaryotic cell membranes and are now recognized as critical signaling molecules involved in a variety of cellular processes, including proliferation, differentiation, and apoptosis (programmed cell death).[3][4][5]

The "tetraacetate" modification suggests a synthetic analog where four hydroxyl groups on the parent molecule have been acetylated. Such modifications are often employed in drug development to enhance properties like cell permeability and bioavailability. The addition of acetate groups can render the molecule more lipophilic, facilitating its passage across the cell membrane. Once inside the cell, these acetate groups may be removed by intracellular esterases, releasing the active parent compound.

The Central Role of Ceramides in Cell Signaling

Ceramides are central to the sphingolipid signaling pathway, which is involved in numerous cellular responses.[4] They can be generated through three primary pathways:

-

De novo synthesis: Created from less complex molecules in the endoplasmic reticulum.[3][6][7]

-

Sphingomyelin hydrolysis: Released from the breakdown of sphingomyelin in the cell membrane by the enzyme sphingomyelinase.[3][6]

-

Salvage pathway: Formed by the reacylation of sphingosine that is recycled from the breakdown of more complex sphingolipids.[3][6]

The balance between ceramide and another sphingolipid metabolite, sphingosine-1-phosphate (S1P), often dictates a cell's fate. Generally, an accumulation of ceramide promotes anti-proliferative and pro-apoptotic responses, while S1P supports cell survival and proliferation.[4]

Putative Signaling Pathways Modulated by this compound

Based on the known functions of ceramides and their synthetic analogs, the tetraacetate derivative is likely to influence several key signaling cascades, primarily by increasing intracellular ceramide levels.

Induction of Apoptosis

Increased intracellular ceramide levels are a well-established trigger for apoptosis.[2][8] Ceramides can induce apoptosis through multiple mechanisms:

-

Mitochondrial Pathway: Ceramides can form channels in the mitochondrial outer membrane, leading to its permeabilization (MOMP).[2] This allows for the release of pro-apoptotic factors like cytochrome c into the cytoplasm, which in turn activates caspases and executes the apoptotic program.

-

Modulation of Bcl-2 Family Proteins: Ceramides can influence the activity of the Bcl-2 family of proteins, which regulate apoptosis. They can promote the activation of pro-apoptotic members (e.g., Bax, Bak) and inhibit anti-apoptotic members (e.g., Bcl-2, Bcl-xL).

-

Activation of Protein Phosphatases: Ceramides can activate protein phosphatase 2A (PP2A), which can dephosphorylate and inactivate pro-survival kinases like Akt (Protein Kinase B).[9]

Below is a diagram illustrating the putative apoptotic signaling pathway influenced by the compound.

Caption: Putative mechanism of apoptosis induction by the synthetic ceramide analog.

Cell Cycle Arrest

Ceramides can also induce cell cycle arrest, preventing cancer cells from proliferating. This is often achieved through the activation of tumor suppressor proteins and the inhibition of key cell cycle regulators. For instance, ceramides can lead to the dephosphorylation of the retinoblastoma protein (pRb), which then sequesters the E2F transcription factor, halting the cell cycle at the G1/S transition.

Quantitative Data from Related Ceramide Analogs

While specific data for the tetraacetate derivative is unavailable, studies on other synthetic ceramide analogs demonstrate their potential as anti-cancer agents. The following table summarizes the inhibitory concentrations (IC50) of some ceramide analogs in non-small cell lung cancer (NSCLC) cell lines.

| Ceramide Analog | Cell Line | IC50 (µM) | Reference |

| Analog 403 | A549 | ~20 | [10] |

| Analog 403 | H460 | ~18 | [10] |

| Analog 403 | H1299 | ~22 | [10] |

| Analog 953 | A549 | ~15 | [10] |

| Analog 953 | H460 | ~12 | [10] |

| Analog 953 | H1299 | ~18 | [10] |

Detailed Methodologies for Key Experiments

To evaluate the role of a novel ceramide analog in cell signaling, a series of standard in vitro experiments are typically performed.

Cell Viability and Proliferation Assay (WST-1 Assay)

This assay is used to determine the effect of the compound on cell proliferation and to calculate the IC50 value.

-

Principle: The stable tetrazolium salt WST-1 is cleaved to a soluble formazan by a complex cellular mechanism that occurs primarily at the cell surface. The amount of formazan dye formed correlates directly to the number of metabolically active cells in the culture.

-

Protocol:

-

Seed cancer cells (e.g., A549, H460) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the ceramide analog (e.g., 0, 5, 10, 20, 40 µM) for a specified period (e.g., 72 hours).

-

Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours at 37°C.

-

Measure the absorbance of the samples at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 is determined using software like GraphPad Prism.[10]

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay is used to quantify the number of cells undergoing apoptosis after treatment with the compound.

-

Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.

-

Protocol:

-

Treat cells with the ceramide analog at a concentration around its IC50 for a specified time (e.g., 48 hours).

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. The cell population can be differentiated into live, early apoptotic, late apoptotic, and necrotic cells.

-

Lipidomics Analysis

This technique is used to quantify the changes in intracellular ceramide and other sphingolipid species after treatment.

-

Principle: Liquid chromatography-mass spectrometry (LC-MS) is used to separate and identify different lipid species based on their mass-to-charge ratio.

-

Protocol:

-

Treat cells with the ceramide analog.

-

Harvest the cells and perform a lipid extraction using a solvent system (e.g., chloroform/methanol).

-

Analyze the lipid extract using a high-performance liquid chromatograph coupled to a mass spectrometer.

-

Quantify the different ceramide and dihydroceramide species based on the peak areas relative to internal standards.[10][11]

-

The following diagram outlines a typical experimental workflow for evaluating a novel ceramide analog.

Caption: A typical workflow for the preclinical evaluation of a synthetic ceramide analog.

Conclusion and Future Directions

While direct experimental data on "this compound" is currently lacking, its structural similarity to known bioactive ceramides strongly suggests a role in cell signaling, particularly in the induction of apoptosis and inhibition of cell proliferation. The tetraacetate modification is a rational chemical strategy to enhance its potential as a therapeutic agent.

Future research should focus on synthesizing and characterizing this compound and then systematically evaluating its biological effects using the experimental protocols outlined above. Such studies would be crucial to confirm its mechanism of action and to assess its potential as a novel drug candidate for diseases like cancer. The development of potent and specific ceramide analogs remains a promising avenue for therapeutic intervention.[2][11]

References

- 1. 2-(2'-Hydroxytetracosanoylamino)-octadecane-1,3,4-triol, (2S,3S,4R,2'R)- | C42H85NO5 | CID 10212035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A review of ceramide analogs as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ceramide - Wikipedia [en.wikipedia.org]

- 4. cusabio.com [cusabio.com]

- 5. The complex life of simple sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potential Drug Targets for Ceramide Metabolism in Cardiovascular Disease [mdpi.com]

- 7. Small Molecule Inhibitors Targeting Biosynthesis of Ceramide, the Central Hub of the Sphingolipid Network - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Sphingolipid signaling in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. e-century.us [e-century.us]

- 11. Developing new ceramide analogs against non-small cell lung cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

"2-2'-(Hydroxytetracosanoylamino)-octadecane-1,3,4-triol tetraacetate" as a phospholipase A2 inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phospholipase A2 (PLA2) enzymes represent a critical target in the development of novel therapeutics for a wide range of inflammatory diseases. These enzymes catalyze the hydrolysis of the sn-2 fatty acyl bond of glycerophospholipids, leading to the release of arachidonic acid and lysophospholipids. Arachidonic acid is a precursor to pro-inflammatory eicosanoids, including prostaglandins and leukotrienes, making the inhibition of PLA2 a key strategy for mitigating inflammatory responses. This guide provides a comprehensive overview of the methodologies and experimental protocols required to evaluate the potential of novel compounds, such as the cerebroside "2-2'-(Hydroxytetracosanoylamino)-octadecane-1,3,4-triol tetraacetate," as phospholipase A2 inhibitors. While specific inhibitory data for this particular compound is not publicly available, this document outlines the necessary steps to characterize its potential activity.

The compound this compound is a cerebroside that has been isolated from the herbs of Phyllanthus emblica.[1][2] It is a white solid with a molecular formula of C50H93NO9 and is soluble in organic solvents.[3] While its primary biological activities are not extensively documented in the context of PLA2 inhibition, its complex structure warrants investigation into its potential pharmacological effects.

Quantitative Data Presentation

Effective evaluation of a potential PLA2 inhibitor requires the systematic collection and presentation of quantitative data. A structured table is essential for comparing the potency and efficacy of the test compound against known inhibitors or different experimental conditions.

Table 1: Template for Summarizing PLA2 Inhibitory Activity

| Parameter | Test Compound: this compound | Positive Control (e.g., Indoxam) |

| IC50 (µM) | [Insert experimentally determined value] | [Insert experimentally determined value] |

| Ki (µM) | [Insert experimentally determined value] | [Insert experimentally determined value] |

| Assay Type | [e.g., Fluorescence-based, Titrimetric] | [e.g., Fluorescence-based, Titrimetric] |

| Enzyme Source | [e.g., Bee venom, human recombinant cPLA2] | [e.g., Bee venom, human recombinant cPLA2] |

| Substrate | [e.g., NBD-PE, Phosphatidylcholine] | [e.g., NBD-PE, Phosphatidylcholine] |

| Assay Conditions | [e.g., pH, Temperature, Ca2+ concentration] | [e.g., pH, Temperature, Ca2+ concentration] |

Signaling Pathway and Mechanism of Action

The primary mechanism of a PLA2 inhibitor is to prevent the liberation of arachidonic acid from the cell membrane, thereby blocking the downstream production of pro-inflammatory mediators.

Caption: General signaling pathway of PLA2 action and inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the inhibitory potential of a test compound against PLA2.

Fluorescence-Based PLA2 Inhibition Assay

This assay measures the increase in fluorescence resulting from the enzymatic cleavage of a quenched fluorescent phospholipid substrate.[4]

a. Materials and Reagents:

-

PLA2 Enzyme (e.g., from bee venom)

-

Fluorescent phospholipid substrate (e.g., N-((6-(2,4-dinitrophenyl)amino)hexanoyl)-1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine, NBD-PE)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM EDTA)

-

Test Compound: this compound

-

Positive Control (e.g., Indoxam)

-

96-well microplate

-

Fluorescence plate reader

b. Experimental Workflow:

Caption: Workflow for a fluorescence-based PLA2 inhibition assay.

c. Detailed Procedure:

-

Prepare Solutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations.

-

Prepare a working solution of PLA2 enzyme in the assay buffer. The optimal concentration should be determined empirically.

-

Prepare a working solution of the fluorescent substrate in the assay buffer.

-

-

Assay Setup (96-well plate):

-

Blank Wells: Add assay buffer.

-

Control Wells (No Inhibitor): Add assay buffer, PLA2 enzyme solution.

-

Test Wells: Add assay buffer, PLA2 enzyme solution, and varying concentrations of the test compound.

-

Positive Control Wells: Add assay buffer, PLA2 enzyme solution, and a known inhibitor.

-

-

Reaction Initiation and Incubation:

-

Initiate the reaction by adding the fluorescent substrate solution to all wells.

-

Mix gently and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 30-60 minutes), protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor) wells.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

-

Titrimetric PLA2 Inhibition Assay

This classic assay measures the release of free fatty acids from a lecithin emulsion by titrating the reaction mixture with a standardized NaOH solution to maintain a constant pH.[5][6]

a. Materials and Reagents:

-

PLA2 Enzyme

-

Lecithin (e.g., from soybean)

-

Assay Buffer (e.g., containing NaCl and CaCl2)[5]

-

Standardized NaOH solution (e.g., 0.01-0.02 N)

-

Test Compound: this compound

-

pH meter or automatic titrator

-

Stirred reaction vessel maintained at a constant temperature (e.g., 25°C or 37°C)[5][6]

b. Experimental Procedure:

-

Substrate Preparation:

-

Prepare a lecithin emulsion by homogenizing lecithin in the assay buffer.[5]

-

-

Assay Setup:

-

Reaction Initiation:

-

Initiate the reaction by adding the PLA2 enzyme solution.

-

-

Titration and Data Recording:

-

Maintain the pH of the reaction mixture by adding the standardized NaOH solution using a pH meter or automatic titrator.

-

Record the volume of NaOH added over time.

-

-

Data Analysis:

-

Calculate the rate of the enzymatic reaction from the rate of NaOH addition.

-

Determine the inhibitory effect of the test compound by comparing the reaction rate in its presence to the rate of a control reaction without the inhibitor.

-

Conclusion

The evaluation of "this compound" as a phospholipase A2 inhibitor requires a systematic approach employing robust and validated assay methodologies. This guide provides the foundational experimental protocols and data presentation frameworks necessary for such an investigation. While the inhibitory activity of this specific cerebroside against PLA2 is yet to be reported, the outlined procedures offer a clear path for its characterization and for the broader discovery and development of novel anti-inflammatory agents targeting the phospholipase A2 pathway. Researchers are encouraged to utilize these methods to explore the therapeutic potential of this and other novel chemical entities.

References

Unveiling the Enigma: A Technical Guide to the Natural Sources and Therapeutic Potential of Cerebroside Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the natural origins, biochemical characteristics, and potential therapeutic applications of a specific cerebroside, "2-2'-(Hydroxytetracosanoylamino)-octadecane-1,3,4-triol tetraacetate," and its related compounds. While the primary literature detailing the isolation and bioactivity of this specific molecule from its reported source, Phyllanthus emblica, is notably scarce, this document provides a comprehensive overview of plant-derived cerebrosides as a class. It consolidates information on their natural distribution, presents methodologies for their extraction and analysis, summarizes available quantitative data, and explores their known roles in cellular signaling pathways. This guide aims to be a valuable resource for researchers investigating novel bioactive lipids for drug discovery and development.

Introduction to Cerebrosides: A Class of Bioactive Sphingolipids

Cerebrosides are a class of glycosphingolipids, which are integral components of cell membranes in both plants and animals.[1][2] Their fundamental structure consists of a ceramide backbone—composed of a sphingoid base and a fatty acid—linked to a single sugar moiety, typically glucose or galactose, via a glycosidic bond.[1][2] The specific compound of interest, "this compound," is a derivative of a plant-based cerebroside. The tetraacetate form suggests it is likely a synthetically modified or derivatized version of a natural product for analytical or experimental purposes.

Plant cerebrosides, often referred to as glucosylceramides (GlcCer), play crucial roles in membrane structure and are implicated in various physiological processes, including stress responses and signal transduction.[1]

Natural Sources of Cerebroside Compounds

Table 1: Natural Sources of Plant-Derived Cerebrosides and Sphingolipids

| Plant Source | Common Name | Relevant Compound Class | Reference(s) |

| Phyllanthus emblica | Indian Gooseberry, Amla | Cerebrosides (reported) | Commercial Suppliers |

| Triticum aestivum | Wheat | Cerebrosides (Glucosylceramides) | [3] |

| Oryza sativa | Rice | Cerebrosides | - |

| Glycine max | Soybean | Sphingolipids | [4] |

| Solanum lycopersicum | Tomato | Sphingolipids | [4] |

| Arabidopsis thaliana | Thale Cress | Sphingolipids (GIPCs, GlcCer) | [4] |

| Euphorbia platyphyllos | Broad-leaved Spurge | Cerebrosides | [5] |

| Euphorbia peplis | Petty Spurge | Cerebrosides | [6] |

Experimental Protocols: Isolation and Characterization of Plant Cerebrosides

The following protocols are generalized from methodologies reported for the isolation and characterization of cerebrosides from various plant sources, given the absence of a specific protocol for the target compound from Phyllanthus emblica.

General Extraction and Fractionation Workflow

Caption: Generalized workflow for the extraction and purification of cerebrosides from plant material.

Detailed Methodologies

3.2.1. Extraction:

-

Air-dried and powdered plant material is subjected to exhaustive extraction by maceration at room temperature with a polar solvent system, typically a mixture of chloroform and methanol (e.g., 2:1 or 1:1 v/v).

-

The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator.

3.2.2. Preliminary Purification by Solvent Partitioning:

-

The crude extract is redissolved in a suitable solvent and partitioned against a non-polar solvent like n-hexane to remove chlorophylls and other non-polar lipids.

3.2.3. Chromatographic Separation:

-

The partially purified extract is subjected to silica gel column chromatography.

-

The column is eluted with a gradient of increasing polarity, for example, starting with chloroform and gradually increasing the proportion of methanol.

-

Fractions are collected and monitored by Thin-Layer Chromatography (TLC), visualizing with a suitable staining reagent (e.g., iodine vapor or ceric sulfate spray) to identify those containing cerebrosides.

3.2.4. High-Performance Liquid Chromatography (HPLC) Purification:

-

Fractions enriched with cerebrosides are further purified by preparative HPLC, often on a normal-phase column.[3]

-

An isocratic or gradient elution with a solvent system such as chloroform/methanol is employed.[3]

-

Detection can be achieved using an Evaporative Light Scattering Detector (ELSD), which is suitable for non-chromophoric lipids.[3]

3.2.5. Structure Elucidation:

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or Fast Atom Bombardment (FAB) mass spectrometry is used to determine the molecular weight and fragmentation patterns, which provide information on the fatty acid chain length, the sphingoid base, and the sugar moiety.[5][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are conducted to establish the complete chemical structure, including the stereochemistry of the glycosidic linkage and the positions of functional groups.[5][7]

-

Chemical Derivatization: Acid hydrolysis can be performed to cleave the glycosidic bond and the amide linkage. The resulting monosaccharide, fatty acid methyl ester, and long-chain base can be analyzed separately by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm their identities.[5]

Quantitative Analysis

Quantitative data for "this compound" is not available in the reviewed literature. However, methods for the quantification of total cerebrosides in plant materials have been developed.

Table 2: Quantitative Data on Sphingolipid Content in Plant Tissues

| Plant Species | Tissue | Sphingolipid Class | Content (% of total sphingolipids) | Analytical Method | Reference(s) |

| Arabidopsis thaliana | Leaves | Hexose-hexuronic-inositolphosphoceramides (GIPCs) | ~64% | HPLC | [4][8] |

| Arabidopsis thaliana | Leaves | Monohexosylceramides (GlcCer) | ~34% | HPLC | [4][8] |

| Arabidopsis thaliana | Leaves | Ceramides | ~2% | HPLC | [4][8] |

| Various Foodstuffs | - | Cerebrosides (from wheat) | Variable | HPLC-ELSD | [3] |

Signaling Pathways and Biological Activities

While specific signaling pathways involving "this compound" have not been elucidated, the broader class of plant sphingolipids are recognized as important signaling molecules.

Plant sphingolipids are involved in the regulation of programmed cell death (PCD), responses to biotic and abiotic stresses, and hormone signaling.[9][10][11][12] The balance between ceramides, their phosphorylated derivatives, and long-chain bases is crucial for determining cell fate.[10]

Caption: Simplified overview of the role of sphingolipid metabolites in plant stress signaling.

Known Biological Activities of Plant-Derived Cerebrosides:

-

Antimicrobial Activity: Cerebrosides isolated from various plants have demonstrated antifungal and antibacterial properties.[6]

-

Antitubercular Activity: Some plant-derived cerebrosides have shown activity against Mycobacterium tuberculosis.[5]

-

Cytotoxic and Anti-proliferative Effects: Certain cerebrosides have been investigated for their potential to inhibit the growth of cancer cell lines.

Conclusion and Future Directions

The compound "this compound," reportedly from Phyllanthus emblica, belongs to the promising class of plant-derived cerebrosides. While specific data on this molecule is lacking in the accessible scientific literature, the broader family of plant cerebrosides presents a rich area for further investigation.

Future research should focus on:

-

Confirmation and Isolation: The primary task is to unequivocally isolate and characterize the native form of this cerebroside from Phyllanthus emblica to confirm its structure and natural occurrence.

-

Bioactivity Screening: A comprehensive evaluation of its biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects, is warranted.

-

Mechanism of Action: Elucidating the specific signaling pathways modulated by this and other plant cerebrosides will be crucial for understanding their therapeutic potential.

This technical guide provides a foundational overview for researchers aiming to explore the largely untapped potential of plant-derived cerebrosides in drug discovery and development. The methodologies and background information compiled herein should facilitate further progress in this exciting field.

References

- 1. lipotype.com [lipotype.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Separation and Identification of Major Plant Sphingolipid Classes from Leaves* | Semantic Scholar [semanticscholar.org]

- 9. Emerging Roles of Sphingolipid Signaling in Plant Response to Biotic and Abiotic Stresses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Sphingolipid metabolism, transport, and functions in plants: Recent progress and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Plant sphingolipids: Their importance in cellular organization and adaption - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Safety and Toxicity Profile of 2-2'-(Hydroxytetracosanoylamino)-octadecane-1,3,4-triol tetraacetate

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes the currently available public information on the safety and toxicity of 2-2'-(Hydroxytetracosanoylamino)-octadecane-1,3,4-triol tetraacetate. The data is limited, and this guide should be used as a preliminary reference. A comprehensive risk assessment should be conducted prior to any handling or use of this substance.

Introduction

This compound is a complex lipid classified as a cerebroside.[1] It can be isolated from the medicinal plant Phyllanthus emblica.[2] Cerebrosides are glycosphingolipids that are integral components of animal muscle and nerve cell membranes.[3] Given its origin and chemical class, this compound is of interest in pharmaceutical and cosmetic research.[4] However, publicly available information on its safety and toxicity is sparse. This guide aims to consolidate the existing data to inform safe handling and experimental design.

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below.

| Property | Value | Reference |

| CAS Number | 340702-68-3 | [1][2][5] |

| Molecular Formula | C₅₀H₉₃NO₉ | [1][2][5] |

| Molecular Weight | 852.3 g/mol | [5] |

| Appearance | White solid/powder | [1][4] |

| Solubility | Soluble in organic solvents (e.g., alcohols, ketones); slightly soluble in water. | [4] |

| Melting Point | 110-120°C | [4] |

Hazard Identification and Classification